N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, an imidazolidinone moiety, and a chlorinated methoxyphenyl group, making it a unique structure for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include chlorinating agents, methoxyethylating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme activity, receptor binding, and cellular uptake.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. It can also be used in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide include:
- N-(5-chloro-2-methoxyphenyl)-4-[3-(2-hydroxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide
- N-(5-chloro-2-methoxyphenyl)-4-[3-(2-ethoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide
- N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C18H24ClN3O4 with a molecular weight of approximately 373.85 g/mol. The presence of the chloro and methoxy groups may play significant roles in its interaction with biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance, in vitro assays on various cancer cell lines, including lung cancer cells A549 and HCC827, have shown that derivatives of this compound can inhibit cell proliferation effectively (IC50 values ranging from 0.85 μM to 6.75 μM) .
Table 1: IC50 Values for Antitumor Activity
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 5 | A549 | 2.12 ± 0.21 |
Compound 6 | HCC827 | 5.13 ± 0.97 |
Compound 8 | NCI-H358 | 6.48 ± 0.11 |
These results indicate that the compound has a selective cytotoxic effect on cancer cells while showing moderate effects on normal human lung fibroblast cells (MRC-5), suggesting a degree of specificity that is crucial for therapeutic applications.
The mechanism by which this compound exerts its effects is likely multifaceted:
- Inhibition of Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and proliferation.
- Targeting Signaling Pathways : The structure suggests potential interactions with signaling pathways critical for tumor growth and survival.
Case Studies
In a study investigating the biological activity of imidazolidinone derivatives, several compounds were synthesized and tested for their antitumor efficacy. Among these, the compound showed promising results against various cancer cell lines with a mechanism involving the inhibition of specific kinase pathways .
Clinical Relevance
While preclinical data are promising, further studies are necessary to evaluate the pharmacokinetics and toxicity profiles in vivo. The balance between efficacy and safety is paramount for advancing this compound into clinical trials.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O5/c1-28-10-9-23-17(25)12-24(19(23)27)14-5-7-22(8-6-14)18(26)21-15-11-13(20)3-4-16(15)29-2/h3-4,11,14H,5-10,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHOOKIGSNDEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.